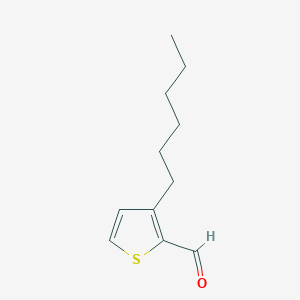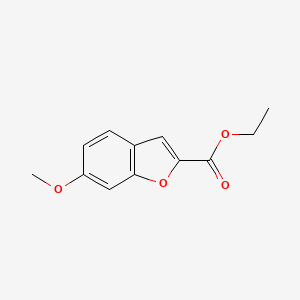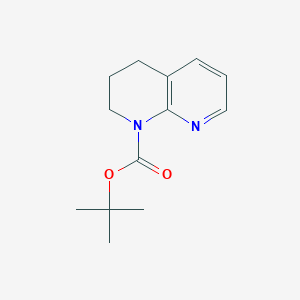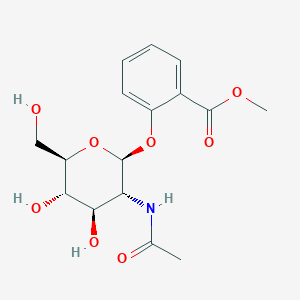
1-(Methoxymethoxy)naphthalene
Overview
Description
1-(Methoxymethoxy)naphthalene, also known as 1-Methoxymethoxynaphthalene (1-MMN), is a synthetic organic compound that has been used in a variety of scientific research applications. It is a highly reactive compound and is used as a building block for a variety of other compounds. 1-MMN has been studied for its potential applications in medicine, electronics, and biotechnology.
Scientific Research Applications
Molecular Logic Devices
1-(Methoxymethoxy)naphthalene derivatives have been investigated for their potential in creating molecular logic devices. Research conducted by Pischel and Heller (2008) demonstrated the fluorescence properties of a naphthalene derivative with methoxy and pyridyl substituents. This derivative was used to realize unimolecular logic circuits capable of performing advanced arithmetic operations, such as subtraction and comparison, by manipulating photoinduced charge transfer processes. The ability to reconfigure these logic gates, coupled with their all-fluorescence output mode, offers a promising avenue for the development of novel molecular devices (Pischel & Heller, 2008).
Energetics and Reactivity Studies
The compound has also been subject to studies focusing on its energetics and reactivity. Silva, Freitas, and Ribeiro da Silva (2014) conducted a combined experimental and computational study to evaluate the energetics and reactivity of formyl and methoxy α-naphthalene derivatives. Their research, which utilized static bomb combustion calorimetry and Calvet microcalorimetry, provided valuable insights into the thermodynamic properties of these compounds, furthering our understanding of their stability and reactivity (Silva, Freitas, & Ribeiro da Silva, 2014).
Enzymatic Activity Enhancement
Press and Back (2011) explored the role of methoxy substituents in enhancing the activity of conformationally restricted naphthalene peri-dichalcogenides, which function as mimetics of glutathione peroxidase. Their findings indicated that electron-donating methoxy groups could significantly increase the catalytic activity of these compounds, offering potential for their application in biomedical research (Press & Back, 2011).
properties
IUPAC Name |
1-(methoxymethoxy)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-13-9-14-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REELDIWIMZYNLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444836 | |
| Record name | 1-(methoxymethoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methoxymethoxy)naphthalene | |
CAS RN |
7382-37-8 | |
| Record name | 1-(methoxymethoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







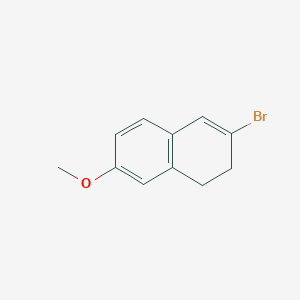
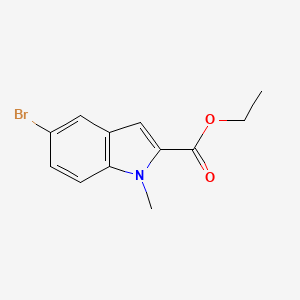
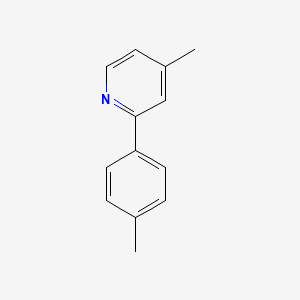
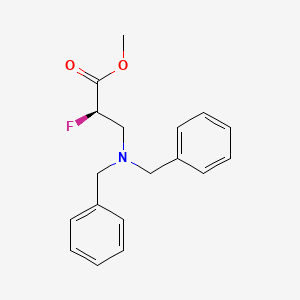
![4-[3-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1600592.png)
